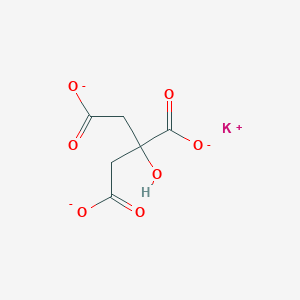![molecular formula C7H4N2O B13745982 3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 444347-45-9](/img/structure/B13745982.png)
3H-pyrrolo[3,4-c]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. This compound is part of the broader class of pyrrolopyridines, which are known for their diverse pharmacological properties. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications in various therapeutic areas .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,4-c]pyridin-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolopyridine scaffold .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3H-pyrrolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3H-pyrrolo[3,4-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as topoisomerase I, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, it may modulate receptor activity in the nervous system, contributing to its analgesic and sedative effects .
Vergleich Mit ähnlichen Verbindungen
3H-pyrrolo[3,4-c]pyridin-3-one can be compared with other similar compounds such as:
Pyrrolo[3,4-b]pyridine: Another isomer with different pharmacological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolo[2,3-c]quinoline: Used in the synthesis of various bioactive molecules .
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its broad spectrum of biological activities, making it a versatile scaffold in drug discovery .
Eigenschaften
CAS-Nummer |
444347-45-9 |
|---|---|
Molekularformel |
C7H4N2O |
Molekulargewicht |
132.12 g/mol |
IUPAC-Name |
pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-4H |
InChI-Schlüssel |
DTIXNTPMSSBFKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)








![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)

![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)


